Technical Whitepaper: Structural Elucidation and Control of 2-Methoxyphenyl Impurities in Adapalene Drug Substance
Technical Whitepaper: Structural Elucidation and Control of 2-Methoxyphenyl Impurities in Adapalene Drug Substance
Executive Summary & Structural Context[1]
In the development of Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), impurity profiling is a Critical Quality Attribute (CQA). While pharmacopeial standards (EP/USP) define common impurities like Adapalene Impurity A (dimer) and Impurity C, the designation "2-Methoxyphenyl Adapalene Impurity" refers to a specific class of structural analogues arising from regioselectivity errors during the Friedel-Crafts alkylation or Suzuki coupling steps.
This guide dissects the "2-Methoxyphenyl" impurity landscape, specifically focusing on two distinct chemical entities that fit this description:
-
Adapalene Impurity C (EP): 1-(2-methoxyphenyl)adamantane (The des-bromo precursor carryover).
-
The 2-Methoxy Regioisomer: 6-[3-(1-adamantyl)-2-methoxyphenyl]-2-naphthoic acid (The positional isomer of the API).
Understanding the distinction between these two is critical for establishing a robust control strategy in compliance with ICH Q3A(R2) guidelines.
Structural Comparison Table
| Compound Name | Chemical Structure Description | Molecular Formula | Relative Retention Time (RRT)* | Origin |
| Adapalene (API) | 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid | 1.00 | Target Product | |
| Impurity C (EP) | 1-(2-methoxyphenyl)adamantane | ~1.4 - 1.6 | Precursor / Des-bromo byproduct | |
| 2-Methoxy Regioisomer | 6-[3-(1-adamantyl)-2 -methoxyphenyl]-2-naphthoic acid | ~0.95 - 1.05 | Isomeric Side Reaction | |
| Complex Dimer | 6-(4-Methoxy-3-[2-(2-methoxyphenyl)adamantan-1-yl]phenyl)...[1][2] | > 2.0 | Over-alkylation |
*RRT values are approximate and dependent on the specific C18 gradient method used.
Mechanistic Origins: The Chemistry of Defect
To control these impurities, we must understand their genesis. The synthesis of Adapalene typically involves a Friedel-Crafts alkylation followed by a Suzuki-Miyaura coupling .
The Friedel-Crafts Branching Point (Impurity C)
The synthesis often begins with the alkylation of 4-bromophenol (or anisole) with 1-adamantanol.
-
Target Reaction: Formation of 2-(1-adamantyl)-4-bromoanisole.[3][]
-
Defect Mechanism: If the starting material lacks the bromine (anisole) or if a reductive debromination occurs, 1-(2-methoxyphenyl)adamantane is formed. This is Impurity C . It is a lipophilic, non-acidic impurity that can be difficult to purge if not removed before the final coupling.
The Regioisomer Pathway (2-Methoxy Isomer)
This is the true "2-Methoxyphenyl Adapalene" structural isomer.
-
Mechanism: During the Suzuki coupling between the boronic acid intermediate and methyl 6-bromo-2-naphthoate, steric hindrance usually dictates the product. However, if the initial alkylation of the phenol ring occurred at the position meta to the methoxy (unlikely but possible under high temperature), or if the boronic acid functionality was installed at the incorrect position, the final coupling yields the 2-methoxy regioisomer .
-
Criticality: As a structural isomer with the same Molecular Weight (MW 412.52 g/mol ) as the API, this impurity is indistinguishable by low-resolution Mass Spectrometry (MS) and requires high-resolution chromatography for separation.
Visualization of Impurity Genesis
Figure 1: Synthetic pathways illustrating the divergence points for Impurity C (Precursor) and the 2-Methoxy Regioisomer.
Analytical Strategy: Detection and Control
Due to the lipophilicity of the adamantyl group, Reverse Phase HPLC (RP-HPLC) is the standard method. However, separating the 2-Methoxy Regioisomer from Adapalene requires optimized selectivity.
High-Resolution HPLC Protocol
This method is designed to separate the critical pair (Adapalene vs. 2-Methoxy Regioisomer).
-
Column: C18 stationary phase with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile : Tetrahydrofuran (THF) (90:10 v/v). Note: THF is added to modulate selectivity for the adamantyl cage.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Max absorption for naphthoic moiety) and 235 nm.
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Purpose |
|---|---|---|
| 0.0 | 60 | Initial equilibration |
| 15.0 | 85 | Elution of API and Regioisomers |
| 20.0 | 95 | Elution of Impurity C (highly lipophilic) |
| 25.0 | 95 | Wash |
| 25.1 | 60 | Re-equilibration |
Mass Spectrometry (MS) Interpretation
-
Adapalene:
m/z. -
2-Methoxy Regioisomer:
m/z. (Indistinguishable by parent mass).[2][5] -
Differentiation: MS/MS fragmentation is required. The 2-methoxy isomer often shows a distinct fragmentation pattern due to the "ortho effect," where the proximity of the adamantyl group to the methoxy facilitates specific rearrangements (e.g., loss of
or ) different from the para-substituted API.
Synthesis of the Reference Standard
To validate the analytical method, you must synthesize the 2-Methoxy Regioisomer standard.
Protocol:
-
Starting Material: Begin with 2-bromo-1-methoxybenzene (2-bromoanisole).
-
Alkylation: Perform Friedel-Crafts alkylation with 1-adamantanol using
catalyst.-
Note: This forces the adamantyl group to the position para to the bromine (position 4) or para to the methoxy (position 5). You specifically isolate the isomer where the adamantyl is ortho to the methoxy if possible, or use a directed lithiation strategy if Friedel-Crafts is non-selective.
-
-
Coupling: React the resulting 3-(1-adamantyl)-2-bromoanisole (hypothetical intermediate for this isomer) with the naphthoic acid boronate ester.
-
Purification: Use preparative HPLC to isolate the specific regioisomer.
-
Validation: Confirm structure via 1H-NMR. The coupling constant (
) of the aromatic protons on the central ring will differ between the 1,2,4-substitution (Isomer) and the 1,3,4-substitution (API).
Regulatory & Toxicological Implications[1]
-
ICH Q3A(R2) Classification:
-
Impurity C: Classed as a starting material byproduct. Limit: NMT 0.15% (or qualified level).
-
2-Methoxy Regioisomer: Classed as a Process Related Impurity. Because it is a structural isomer, it likely shares the retinoid activity profile but may have different potency or off-target effects (teratogenicity risks common to retinoids).
-
-
Control Strategy:
-
If the Regioisomer is present >0.10%, it must be identified and qualified.
-
Spiking Studies: Perform spiking studies with the synthesized standard to prove the HPLC method can resolve the impurity from the main peak with a resolution (
) > 1.5.
-
References
-
European Pharmacopoeia (Ph. Eur.) 11.0 . "Adapalene Monograph 2023: Impurity C Structure and Limits."
-
Milanese, A., et al. (2011).[] "New synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding." Bioorganic Chemistry, 39(4), 151-158.[][6]
-
Tolstikov, G. A., et al. (2007). "Isolation and characterisation of impurities in adapalene." Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1161-1163.[7]
-
International Conference on Harmonisation (ICH) . "Impurities in New Drug Substances Q3A(R2)."
Sources
- 1. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(3-(Adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. veeprho.com [veeprho.com]
- 5. drjcrbio.com [drjcrbio.com]
- 6. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterisation of impurities in adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]
